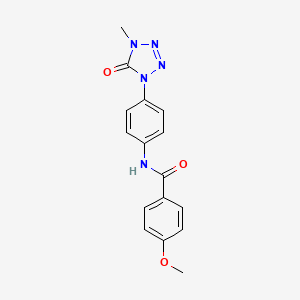

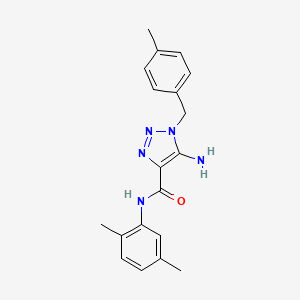

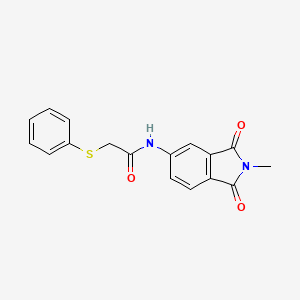

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide” is a chemical compound that belongs to the thiazole derivative family. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antitumor Applications

- Synthesis of Benzimidazole–Thiazole Derivatives: Research has led to the creation of benzimidazole–thiazole derivatives showing promising anticancer activity against HepG2 and PC12 cancer cell lines, underscoring the potential of these compounds in cancer therapy (Z. M. Nofal et al., 2014).

- Evaluation of Antitumor Activity: New derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity, highlighting considerable activity against certain cancer cell lines and demonstrating the diversity in therapeutic applications (L. Yurttaş et al., 2015).

Antioxidant and Antimicrobial Properties

- Synthesis of N-substituted-2-amino-1,3,4-thiadiazoles: These compounds have been explored for their cytotoxicity and antioxidant activities, with some showing promising results, indicating their potential for therapeutic use (W. Hamama et al., 2013).

- Antimicrobial Evaluation of Novel Compounds: Research into sulfonamide moiety-bearing heterocyclic compounds has revealed promising antimicrobial agents, demonstrating the breadth of applications beyond antitumor activities (E. Darwish et al., 2014).

Synthesis and Characterization for Bioactive Conformation Studies

- Cyclopropylic Strain-based Conformational Restriction: This strategy has been employed to investigate the bioactive conformation of histamine H3 receptor antagonists, illustrating the chemical versatility and utility in drug design (Mizuki Watanabe et al., 2010).

Anti-inflammatory Agents

- Benzo[b]thiophene Derivatives as Anti-inflammatory Agents: The synthesis of C5-substituted benzo[b]thiophenes has been explored, revealing potent anti-inflammatory activity and expanding the scope of therapeutic research (M. A. Radwan et al., 2009).

Wirkmechanismus

Target of Action

Thiazole derivatives are known to have diverse biological activities and can act on a variety of targets. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets can vary depending on the exact structure of the thiazole derivative.

Mode of Action

The mode of action of thiazole derivatives can also vary widely depending on their structure and the specific target they interact with. For example, some thiazole derivatives may inhibit the production of certain enzymes, while others may bind to specific receptors and modulate their activity .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, they may be involved in pathways related to inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can depend on their specific structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among different thiazole derivatives .

Result of Action

The result of the action of thiazole derivatives can include effects such as reduced inflammation, pain relief, inhibition of microbial growth, and killing of cancer cells .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution. Other factors such as temperature and the presence of other substances can also affect the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMGELVNKKBXDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)

![3-[4-(2-Cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B2973847.png)

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2973858.png)